Compound Description: This compound is a derivative of 1-(2-Methoxyphenyl)piperazine, synthesized by reacting 3-(3-chloropropyl)-6-fluoro-1,2-benzisoxazole with 4-(2-methoxy phenyl piperazine) [].
Relevance: This compound shares the core structure of 1-(2-Methoxyphenyl)piperazine with an additional 3-(6-fluoro1,2-benzisoxazol-3-yl)propyl substituent attached to the piperazine nitrogen. This structural similarity suggests potential shared pharmacological properties, particularly regarding interactions with serotonin receptors, making it relevant for understanding the structure-activity relationship of this class of compounds.
Compound Description: JHW007 is an N-butyl analog of benztropine, known to bind to dopamine transporters (DAT). Research indicates its potential as a cocaine antagonist due to its minimal cocaine-like behavioral effects [].
Relevance: Although structurally distinct from 1-(2-Methoxyphenyl)piperazine dihydrochloride, JHW007 is categorized as a dopamine transporter ligand, similar to some derivatives of 1-(2-Methoxyphenyl)piperazine dihydrochloride. This shared classification suggests a common target for these compounds, making JHW007 a relevant reference in studying the dopaminergic activity of 1-(2-Methoxyphenyl)piperazine dihydrochloride and its analogs [].
Compound Description: GBR12909 is a dopamine transporter (DAT) inhibitor known for its locomotor-stimulant effects. Studies demonstrate its inability to counteract the effects of cocaine, unlike JHW007 [].
Relevance: Although structurally distinct from 1-(2-Methoxyphenyl)piperazine dihydrochloride, GBR12909's function as a DAT inhibitor is relevant. This suggests that certain structural modifications to 1-(2-Methoxyphenyl)piperazine dihydrochloride could potentially yield compounds targeting DAT, making GBR12909 a valuable reference in this context [].
Compound Description: NAN 190, a potent and selective ligand for the human recombinant 5-HT1A receptor, acts as a neutral antagonist at this receptor. It demonstrates significant inhibitory effects on bladder contractions in rats [].
Relevance: NAN 190 shares the core structure of 1-(2-Methoxyphenyl)piperazine and exhibits high affinity for the 5-HT1A receptor, a common target for compounds in this class. Its specific pharmacological activities, particularly as a neutral antagonist with effects on the micturition reflex, provide insights into the potential therapeutic applications and structure-activity relationships of 1-(2-Methoxyphenyl)piperazine derivatives.
Compound Description: BMY 7378 is another potent and selective ligand for the human recombinant 5-HT1A receptor. Similar to NAN 190, it is classified as a neutral antagonist at this receptor [].
Relevance: BMY 7378 shares the 1-(2-Methoxyphenyl)piperazine core structure with an extended side chain, highlighting modifications influencing 5-HT1A receptor binding. Its classification as a neutral antagonist, like NAN 190, suggests a structure-activity relationship where specific side chain modifications may determine the functional activity of these ligands.
Compound Description: WAY 100635 is a potent and selective 5-HT1A receptor antagonist, often used as a standard in pharmacological studies to investigate the role of this receptor [].
Relevance: Sharing the 1-(2-Methoxyphenyl)piperazine core, WAY 100635 demonstrates the high affinity and selectivity achievable with appropriate modifications. Its widespread use as a 5-HT1A antagonist highlights the importance of this structural motif in developing compounds targeting this receptor.
Compound Description: This compound is a derivative of 1-(2-Methoxyphenyl)piperazine synthesized and evaluated for its affinity towards serotonergic receptors and antidepressant-like activity. It shows high affinity for 5-HT1A and 5-HT7 receptors [].
Relevance: This compound shares the 1-(2-Methoxyphenyl)piperazine core structure. Its high affinity towards specific serotonin receptors demonstrates how modifications to the parent structure can influence pharmacological activity, specifically regarding serotonergic systems, making it relevant for designing novel antidepressants.
Dibutylamine (DBA)
Compound Description: DBA is commonly used as a derivatizing agent for determining isocyanate concentrations in air [, ].
Relevance: While structurally dissimilar to 1-(2-Methoxyphenyl)piperazine dihydrochloride, DBA is used alongside 1-(2-Methoxyphenyl)piperazine in analytical chemistry for derivatizing isocyanates. This shared application highlights the analytical importance of both compounds despite their structural differences [, ]. ,
Compound Description: DO3A-butyl-MPP, a macrocyclic derivative of 1-(2-Methoxyphenyl)piperazine, is designed as a potential brain imaging agent, particularly for targeting 5-HT1A receptors [].
Relevance: This compound incorporates 1-(2-Methoxyphenyl)piperazine into a larger macrocyclic structure, showcasing a strategy for developing target-specific imaging probes. Its application in preclinical brain imaging studies emphasizes the potential of 1-(2-Methoxyphenyl)piperazine derivatives in neuroscience research.
Compound Description: This compound is a putative 5-HT1A receptor antagonist that incorporates a benzotriazole moiety, which contributes to its affinity for both 5-HT1A and 5-HT2 receptors [].
Relevance: The compound shares the core structure of 1-(2-Methoxyphenyl)piperazine and its demonstrated antagonistic activity at the 5-HT1A receptor, albeit with limited selectivity over alpha 1 receptors, makes it a relevant comparison point for understanding the structure-activity relationships of similar ligands. Its non-selective nature also highlights the challenges in designing highly selective compounds targeting specific serotonin receptor subtypes.
Compound Description: [125I]-BTE-IMPP is a radioiodinated derivative of 1-(2-Methoxyphenyl)piperazine, designed as a potential radioligand for imaging 5-HT1A receptors in vivo using SPECT [].
Relevance: This compound showcases the application of modifying the 1-(2-Methoxyphenyl)piperazine scaffold for radiolabeling and subsequent use in imaging studies. Its relatively high uptake in the hippocampus, a region rich in 5-HT1A receptors, further underscores the potential of such derivatives for studying serotonin receptors in vivo.
Compound Description: This compound is a methoxyphenyl piperazine derivative synthesized and radiolabeled with 99mTc-tricarbonyl for the development of a novel 5-HT1A receptor imaging agent [].
Relevance: This compound demonstrates the versatility of the 1-(2-Methoxyphenyl)piperazine scaffold in designing ligands for specific biological targets. In this case, the incorporation of a 1,2,3-triazole moiety allows for stable radiolabeling with technetium-99m, enabling its potential use in SPECT imaging to study 5-HT1A receptors.
Compound Description: HJZ-12 is a potent α1D/1A antagonist derived from naftopidil, exhibiting high subtype-selectivity for α1D- and α1A-adrenergic receptors. It shows promising results in preclinical studies for treating benign prostatic hyperplasia (BPH) by inhibiting cell viability and inducing apoptosis [].
Relevance: HJZ-12 incorporates the 1-(2-Methoxyphenyl)piperazine moiety within its structure. This compound's potent α1-adrenergic receptor antagonism and efficacy in a BPH model make it a valuable lead compound for developing new treatments for prostate-related conditions. This highlights the potential of modifying the 1-(2-Methoxyphenyl)piperazine structure to target diverse therapeutic areas.
Compound Description: IP-66 is a compound investigated for its effects on vasoconstriction in rat mesenteric arteries. It exhibits strong postsynaptic antagonist activity at alpha 1-receptors with a rapid and stable binding profile [].
Relevance: IP-66's structure closely resembles 1-(2-Methoxyphenyl)piperazine dihydrochloride, with an additional 2-ethoxy-2-(3'-pyridyl)ethyl substituent on the piperazine nitrogen. This structural similarity suggests that IP-66 likely shares a similar binding site to 1-(2-Methoxyphenyl)piperazine dihydrochloride, specifically at the alpha 1-receptors. Its pharmacological activity further suggests potential therapeutic applications for this class of compounds in managing conditions related to vasoconstriction.
Compound Description: This compound serves as a lead for potential pancreatic cancer treatment, acting as an inhibitor of the S100A2-p53 protein-protein interaction [].
Relevance: This compound contains the 1-(2-Methoxyphenyl)piperazine moiety. Its demonstrated anti-cancer activity, particularly against pancreatic cancer cell lines, makes it a promising starting point for developing new anticancer therapeutics, suggesting that modifications of 1-(2-Methoxyphenyl)piperazine can yield compounds with potential in oncology.
1-(4-methoxyphenyl)piperazine
Compound Description: This compound serves as a building block for supramolecular self-assembly with cucurbit[8]uril (Q[8]). This interaction results in the formation of an inclusion complex, highlighting its potential in supramolecular chemistry and materials science [].
Relevance: This compound shares a similar core structure with 1-(2-Methoxyphenyl)piperazine, with the methoxy group at the para position instead of the ortho position on the phenyl ring. This minor structural difference might lead to significant changes in their binding affinities and pharmacological profiles. Yet, their similar structures indicate potential overlapping applications, especially in areas like supramolecular chemistry, where subtle structural changes can significantly impact host-guest interactions.
Compound Description: 2j is a derivative of 1-(2-methoxyphenyl)piperazine demonstrating high affinity and selectivity for 5-HT1A receptors, with minimal binding to α1-adrenergic receptors [].
Relevance: This compound demonstrates how structural modifications to the 1-(2-Methoxyphenyl)piperazine scaffold can significantly influence receptor selectivity. The incorporation of a bulky adamantyl group contributes to its high affinity for 5-HT1A receptors while minimizing off-target binding, highlighting a strategy for designing selective ligands.
Compound Description: TBP is a piperazine derivative that exhibits coronary vasodilating effects, potentially through mechanisms similar to nitrite derivatives. It is investigated for its potential in treating angina by reducing cardiac workload and dilating coronary vessels [].
Relevance: Though structurally distinct from 1-(2-Methoxyphenyl)piperazine dihydrochloride, TBP shares the piperazine ring system and demonstrates cardiovascular effects. This shared pharmacological activity, despite structural differences, makes TBP a relevant compound for comparison. It suggests that exploring variations in substituents on the piperazine ring can lead to compounds with diverse cardiovascular activities.
Compound Description: These are two structurally related compounds designed and synthesized as potential 5-HT1A receptor inhibitors. They both contain the 2-MeO-Ph-piperazine moiety connected through a three-carbon linker to the amine group of 1-adamantanamine and memantine [].
Relevance: These compounds are structurally related to 1-(2-Methoxyphenyl)piperazine dihydrochloride, sharing the 2-MeO-Ph-piperazine moiety. Their synthesis was based on the importance of incorporating a 4-alkyl-1-arylpiperazine scaffold for developing highly selective 5-HT1A receptor inhibitors. Their high binding affinity for the 5-HT1A receptor further validates the importance of this structural motif in medicinal chemistry, particularly in the development of new drugs targeting the serotonergic system.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-carbamoylglutamic acid is a glutamic acid derivative that is glutamic acid substituted by a carbamoyl group at the nitrogen atom. It has a role as a human metabolite. It is a glutamic acid derivative and a member of ureas. N-Carbamoylglutamic acid, also known as N-carbamoylglutamate, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom.